molecular formula C8H6INS B1402305 4-Iodo-2-methylbenzothiazole CAS No. 1261740-11-7

4-Iodo-2-methylbenzothiazole

Cat. No. B1402305
CAS RN: 1261740-11-7
M. Wt: 275.11 g/mol
InChI Key: RTHZZMLIIOOAGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 4-Iodo-2-methylbenzothiazole, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method is the cyclization of thioamide . These synthetic approaches have been developed over the years, and they continue to evolve, offering more efficient and environmentally friendly methods .

Scientific Research Applications

Synthesis of Iodo-Substituted Dyes

4-Iodo-2-methylbenzothiazole is used in the synthesis of iodo-substituted dyes. The synthetic route to iodine-containing thiacarbo-cyanine dyes includes the preparation of iodo-substituted benzothiazoles . The introduction of iodine atoms into the dye molecules leads to a red shift of the absorption maximum .

Photosensitive Compositions

Dyes based on benzothiazolium salts, including styryls, are used as sensitizers in photosensitive compositions . These dyes are of particular interest due to their potential use in photodynamic therapy (PDT) as photogenerators of singlet oxygen .

Biochemistry

In biochemistry, these dyes are used as reporter compounds associated with DNA nucleotides . This application is crucial for various biological and medical research.

Photodynamic Therapy

Cationic benzothiazole dyes are being studied for use in photodynamic therapy (PDT) as photogenerators of singlet oxygen . The introduction of iodine atoms into the dye sensitizer molecule increases the efficiency of photogeneration of singlet oxygen .

Protein Binding

A method has been developed for the synthesis of some squarylium cyanine dyes with benzothiazole cationic heterocycles for binding to proteins such as bovine and human serum albumins . This has potential applications in the field of biochemistry and medical diagnostics.

Drug Design

Benzothiazoles, including 2-amino and 2-mercapto substituted benzothiazoles, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .

Future Directions

The future of benzothiazole research is promising, with recent advances in green chemistry leading to more efficient and environmentally friendly synthesis methods . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they will continue to be a focus of medicinal chemistry research .

properties

IUPAC Name

4-iodo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHZZMLIIOOAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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